ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[2,3-c]pyridine core, a benzenesulfonyl group, and a piperazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and ethoxycarbonyl groups. The benzenesulfonyl group is then attached, and finally, the piperazine ring is incorporated. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: This compound shares the ethoxycarbonyl group but has a different core structure.
Pinacol boronic esters: These compounds are valuable in organic synthesis but differ significantly in structure and reactivity.
Uniqueness
Ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Biological Activity
Ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with a unique chemical structure that includes various functional groups such as piperazine and thieno[2,3-c]pyridine moieties. This compound is primarily studied for its potential biological activities in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C26H32N4O8S2, with a molecular weight of 592.68 g/mol. Its structure features multiple nitrogen-containing heterocycles and sulfonamide functionalities, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H32N4O8S2 |
Molecular Weight | 592.68 g/mol |
CAS Number | 449769-65-7 |
Biological Activity
Research on this compound indicates several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown activity against a range of bacterial strains. Its sulfonamide group may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects : In vitro studies indicate that the compound may reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity.
Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Study 3: Anti-inflammatory Potential
In an experimental model of inflammation using LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls. This suggests that the compound may have therapeutic potential for inflammatory disorders.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O8S2/c1-4-37-25(33)22-20-10-11-29(17(3)31)16-21(20)39-24(22)27-23(32)18-6-8-19(9-7-18)40(35,36)30-14-12-28(13-15-30)26(34)38-5-2/h6-9H,4-5,10-16H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJWEIMSMBFMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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